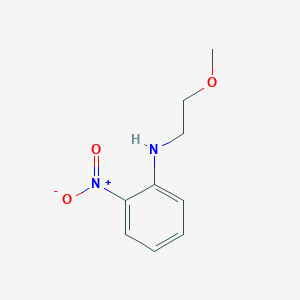

N-(2-Methoxyethyl)-2-nitroaniline

Übersicht

Beschreibung

N-(2-Methoxyethyl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, with a methoxyethyl group (-OCH2CH3) substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(2-Methoxyethyl)-2-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2-methoxyaniline (o-anisidine) followed by the introduction of the 2-methoxyethyl group. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the amino group. The subsequent alkylation step involves reacting the nitrated product with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Methoxyethyl)-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydroxide or potassium carbonate as bases, various alkyl halides for substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Amino-N-(2-methoxyethyl)aniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(2-Methoxyethyl)-2-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals, including agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(2-Methoxyethyl)-2-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The methoxyethyl group may influence the compound’s solubility and membrane permeability, affecting its bioavailability and activity.

Vergleich Mit ähnlichen Verbindungen

N-(2-Methoxyethyl)-2-nitroaniline can be compared with other nitroaniline derivatives, such as:

2-Nitroaniline: Lacks the methoxyethyl group, making it less soluble and potentially less bioavailable.

N-(2-Acetoxyethyl)-2-nitroaniline: Similar structure but with an acetoxyethyl group, which may alter its reactivity and biological activity.

N-(2-Methoxyethyl)-p-nitroaniline: Positional isomer with the nitro group in the para position, which can significantly affect its chemical and biological properties.

Biologische Aktivität

N-(2-Methoxyethyl)-2-nitroaniline is an organic compound that has garnered attention in medicinal chemistry and chemical biology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a nitro group and a methoxyethyl substituent attached to an aniline structure. Its molecular formula is CHNO. The synthesis typically involves the nitration of methoxyethyl-substituted anilines, allowing for various derivatives to be created, which can exhibit differing biological properties.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The methoxyethyl group enhances solubility and may influence the compound’s binding affinity to biological targets, such as enzymes or receptors.

Biological Activity

Research indicates that this compound and its derivatives exhibit a range of biological activities:

- Antitumor Activity : Some derivatives have shown promise in inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. For instance, compounds structurally similar to this compound demonstrated IC values in the low micromolar range, indicating significant potency against cancer cell lines .

- Antimicrobial Properties : Studies have suggested that nitroanilines can possess antimicrobial activity, potentially making them candidates for developing new antibiotics. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Toxicological Considerations : While exploring its biological activity, it is essential to consider the toxicological profile. NIOSH guidelines categorize compounds like this compound based on their potential health effects, emphasizing the need for careful handling due to possible skin irritation or respiratory sensitization .

Data Table: Biological Activity Overview

| Activity Type | Description | IC Values |

|---|---|---|

| Antitumor (Topo II Inhibition) | Inhibits topoisomerase II in cancer cells | 30 ± 6 μM (similar compounds) |

| Antimicrobial | Potential activity against various bacterial strains | Not specified |

| Toxicity | Skin irritation, respiratory sensitization | Varies by exposure level |

Case Studies

- Topoisomerase Inhibition : A study highlighted the development of hybrid compounds based on the structure of this compound that showed enhanced inhibition of topoisomerase II compared to standard treatments like etoposide. The modifications included varying substituents on the aniline structure, leading to improved potency and selectivity .

- Antimicrobial Screening : Another research effort focused on synthesizing nitroaniline derivatives and assessing their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential for further development in antibiotic therapies.

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-14-7-6-10-8-4-2-3-5-9(8)11(12)13/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNWVPIMZLTPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.